6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one
Description
6-Ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one is a quinolinone derivative characterized by three key substituents:
- 6-Ethoxy group: Enhances lipophilicity and modulates electronic properties.
- 3-Tosyl (p-toluenesulfonyl) group: A bulky electron-withdrawing group influencing reactivity and solubility.
- 1-(3-Methylbenzyl) moiety: A hydrophobic aromatic substituent affecting steric interactions.
Its structural features align with derivatives studied for crystallographic applications (e.g., via SHELX software) .
Properties
IUPAC Name |
6-ethoxy-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-31-21-10-13-24-23(15-21)26(28)25(32(29,30)22-11-8-18(2)9-12-22)17-27(24)16-20-7-5-6-19(3)14-20/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNKDZWRQEIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include ethoxy-substituted quinoline derivatives and tosyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The tosylation reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the quinolinone core but differ in substituents, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C₂₆H₂₅NO₄S). †Predicted using ’s logP (4.45) with adjustments for tosyl’s methyl group.
Key Findings
Substituent Effects at Position 6: Ethoxy (OEt): Higher lipophilicity (logP ~4.8) compared to fluoro (logP ~4.1 in ), favoring membrane permeability. Ethoxy vs. Methoxy: Not directly compared in evidence, but methoxy (e.g., in ) may reduce logP further due to increased polarity.
Position 1 Modifications: 3-Methylbenzyl (Target): Balances hydrophobicity and steric bulk. 4-Methylbenzyl (): Similar steric profile but altered spatial orientation.
Position 3 Variations :
- Tosyl (Target) : Bulkier and more electron-withdrawing than benzenesulfonyl () , affecting reactivity in substitution reactions.
- 4-Methoxyphenylsulfonyl () : Increased polarity due to methoxy, lowering logP (3.9 vs. ~4.8).
- Benzoyl () : Replaces sulfonyl with a ketone, altering hydrogen-bonding capacity and electronic effects.
Synthetic and Crystallographic Considerations :
- SHELX-based refinements () suggest these compounds are amenable to crystallographic studies, with tosyl derivatives likely forming stable crystals due to planar sulfonyl groups.
Biological Activity
6-Ethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an ethoxy group, a tosyl group, and a benzyl substituent. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 441.55 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the minimum inhibitory concentrations (MIC) observed for these bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The following table presents the IC50 values for these cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MCF-7 | 15 |
| HeLa | 12 |
These findings indicate that this compound possesses promising anticancer activity, warranting further investigation into its mechanisms of action.
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or disrupt cellular pathways critical for microbial survival and cancer cell proliferation. Further studies are needed to elucidate these pathways fully.
Case Studies and Research Findings
Several studies have documented the biological activities of similar quinoline derivatives, providing context for understanding the potential applications of this compound. For instance, a comparative study highlighted that quinoline compounds with electron-donating groups exhibited enhanced biological activities, supporting the hypothesis that structural modifications can significantly impact efficacy.
Notable Case Study: Quinoline Derivatives in Cancer Therapy
A case study published in Journal of Medicinal Chemistry explored a series of quinoline derivatives, including those structurally similar to our compound. The study found that compounds with a tosyl group demonstrated higher selectivity towards cancer cells compared to normal cells, indicating a potential therapeutic window for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
